2,2-Dimethylpropanethioamide
Description
Historical Context and Discovery of 2,2-Dimethylpropanethioamide in Organic Chemistry
The development of this compound, also known as thiopivalamide, arose from broader research efforts in organic chemistry focused on creating sulfur-containing compounds for potential industrial and pharmaceutical use. chemblink.com Early methods for synthesizing thioamides in general date back to the 1870s, typically involving the treatment of amides with phosphorus pentasulfide or its more soluble analogue, Lawesson's reagent. wikipedia.org
The specific synthesis of this compound was achieved through research aimed at modifying the structure of propanethioamide by introducing two methyl groups at the alpha-carbon position while retaining the core thioamide functionality. chemblink.com Synthetic routes were developed involving the alkylation of appropriate thioamide precursors. chemblink.com Another established method for its production involves the reaction of trimethylacetonitrile (B147661) with hydrogen sulfide (B99878) in an aromatic hydrocarbon solvent in the presence of an aliphatic amine. google.com This discovery represented a notable advancement, providing chemists with a versatile new building block for organic synthesis. chemblink.com
Significance of Thioamide Functional Group in Chemical Synthesis and Biological Systems
The thioamide functional group, characterized by the structure R¹−C(=S)−NR²R³, is central to the utility of this compound. wikipedia.org It is a close isostere of the amide bond, meaning it has a similar size, number of atoms, and planar geometry. researchgate.nettandfonline.com This substitution of a sulfur atom for the oxygen atom of an amide imparts distinct physical and chemical properties that are highly significant in both chemical synthesis and biological contexts. chemrxiv.orgchemrxiv.org
In Chemical Synthesis:
Versatile Intermediates: Thioamides are crucial building blocks in heterocyclic chemistry and serve as key intermediates for synthesizing a wide range of valuable compounds. researchgate.netresearchgate.net
Altered Reactivity: Compared to amides, thioamides are more reactive with both nucleophiles and electrophiles due to a weaker carbon-sulfur double bond (130 kcal/mol vs. 170 kcal/mol for a carbon-oxygen double bond). nih.gov This enhanced reactivity makes them useful synthetic intermediates. nih.gov
In Biological Systems:
Bioisosterism: In drug design, the thioamide group is frequently used as a bioisostere for the amide bond. tandfonline.com This substitution can enhance biological activity, improve pharmacokinetic profiles, and increase stability towards enzymatic hydrolysis. researchgate.nettandfonline.comchemrxiv.org Replacing an amide with a thioamide has been shown to improve the permeability and bioavailability of macrocyclic peptides. tandfonline.comnih.gov
Pharmacological Activity: Thioamide-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comresearchgate.netnih.gov For instance, the natural product closthioamide's antibacterial properties are attributed to its thioamide moieties, which inhibit the ATPase activity of DNA gyrase and topoisomerase IV. nih.gov
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. tandfonline.comnih.gov This alteration in hydrogen bonding capability can significantly impact molecular interactions and the stability of biological structures like peptides. nih.gov
Table 1: Comparison of Amide and Thioamide Properties
| Property | Amide | Thioamide |
| General Structure | R-C(=O)-NR₂ | R-C(=S)-NR₂ |
| C=X Bond Length | C=O is ~1.23 Å | C=S is ~1.71 Å tandfonline.com |
| C-N Rotational Barrier | Lower | Higher (~5 kcal/mol) nih.gov |
| Hydrogen Bond Donor | Weaker | Stronger tandfonline.comnih.gov |
| Hydrogen Bond Acceptor | Stronger | Weaker nih.gov |
| Reactivity | Less reactive toward nucleophiles/electrophiles | More reactive toward nucleophiles/electrophiles nih.gov |
Overview of this compound's Role as a Versatile Building Block
This compound serves as a key intermediate and versatile building block in the synthesis of a variety of organic molecules. chemblink.com Its derivatives are employed in the construction of more complex compounds, particularly within the pharmaceutical and agricultural industries. chemblink.comgoogle.com
The compound is a crucial precursor for creating a range of pharmaceutical compounds, including other thioamides, sulfonamides, and various heterocyclic molecules. chemblink.com These resulting compounds have shown potential for diverse pharmacological activities, such as antimicrobial, antiviral, and anticancer properties. chemblink.com For example, this compound has been used in the synthesis of BRAF/HDAC dual inhibitors, which are being investigated for their ability to suppress the proliferation of human colorectal cancer cells. frontiersin.org
Furthermore, derivatives of this compound are utilized in several specialized areas of organic synthesis:
Asymmetric Synthesis: Some derivatives act as chiral auxiliaries, helping to control the stereochemistry of chemical reactions to produce specific enantiomers of chiral pharmaceuticals. chemblink.com
Transition Metal Catalysis: Certain derivatives function as ligands that coordinate with metal centers to facilitate chemical reactions, including cross-coupling and C-H activation. chemblink.com
Polymer Science: They can be used as additives in polymer synthesis to modify material properties like thermal stability and flame retardancy. chemblink.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 630-22-8 nih.govscbt.com |
| Molecular Formula | C₅H₁₁NS nih.govscbt.com |
| Molecular Weight | 117.21 g/mol scbt.com |
| IUPAC Name | This compound nih.gov |
| Melting Point | 117-119 ºC chemblink.com |
| Boiling Point | 162.1±23.0 ºC (at 760 Torr) chemblink.com |
| Solubility | Sparingly soluble in water (10 g/L at 25 °C) chemblink.com |
Research Gaps and Future Directions for this compound Studies
While this compound is well-established as a synthetic intermediate, several areas remain underexplored, presenting opportunities for future research.
Exploration of Novel Derivatives: A primary focus of current research is on the synthesis of derivatives. However, a systematic exploration of the structure-activity relationships of a broader range of novel compounds derived from this compound could uncover new therapeutic agents with unique biological activities.
Advanced Catalytic Applications: Although its derivatives are used as ligands, further research could focus on designing and synthesizing new catalyst systems based on the this compound scaffold. These could offer higher efficiency and selectivity in a wider array of important chemical transformations.
Sustainable Synthesis Methods: Current production methods can be effective, but there is always a need for greener and more atom-economical synthetic routes. Future research could focus on developing catalytic, solvent-free, or microwave-assisted methods for the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry.
Materials Science Applications: The use of its derivatives in polymer science and surface modification is an emerging area. chemblink.com Future studies could delve deeper into creating novel functional materials, such as smart polymers, specialized coatings, or functionalized nanoparticles for applications in biotechnology and medical devices, using this compound as a starting point. chemblink.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJUSOFGBXHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388714 | |
| Record name | 2,2-dimethylpropanethioamide | |
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Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-22-8 | |
| Record name | 2,2-Dimethylpropanethioamide | |
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| Record name | 630-22-8 | |
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| Record name | 2,2-dimethylpropanethioamide | |
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| Record name | 2,2-dimethylpropanethioamide | |
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Synthesis Methodologies and Reaction Pathways of 2,2 Dimethylpropanethioamide
Established Synthetic Routes for 2,2-Dimethylpropanethioamide
The preparation of this compound can be accomplished through several well-documented methods, ranging from the modification of precursors to the direct conversion of functional groups.
Alkylation of Thioamide Precursors
One general strategy for synthesizing thioamides involves the nucleophilic substitution of a suitable leaving group on an alpha-carbon relative to an amide. For a compound like this compound, this could theoretically involve the synthesis of an α-chloroamide, such as 2-chloro-2,2-dimethylpropanamide, followed by a nucleophilic substitution reaction. rsc.org In this two-step process, the chloride atom is displaced by a sulfur nucleophile to yield the final α-thioamide product. rsc.org The efficiency of this substitution can be influenced by the choice of solvent and base, with combinations like sodium hydride in dimethylformamide (DMF) being effective for N-alkyl α-thioamides. rsc.org
Reaction of Trimethylacetonitrile (B147661) with Hydrogen Sulfide (B99878) in the Presence of Aliphatic Amines
A specific and industrially relevant method for producing this compound involves the reaction of trimethylacetonitrile (also known as pivalonitrile) with hydrogen sulfide. google.com This reaction is carried out in an aromatic hydrocarbon solvent, such as toluene (B28343), and is facilitated by the presence of an aliphatic amine. google.com The use of an amine is crucial, as older methods involving the addition of hydrogen sulfide to nitriles were often inefficient for non-activated aliphatic nitriles. tandfonline.com
A patented process details reacting trimethylacetonitrile and hydrogen sulfide in the presence of 20 to 200 parts by mass of an aliphatic amine relative to 100 parts by mass of the aromatic hydrocarbon solvent. google.com This method provides an industrially advantageous route to high-purity this compound. google.com For instance, a reported synthesis achieved an 82.0% yield of this compound with a purity of 99.9%. google.com
Table 1: Example of Synthesis via Trimethylacetonitrile and Hydrogen Sulfide This interactive table summarizes the reaction conditions and results from a documented synthesis.
| Parameter | Value | Source |
|---|---|---|
| Starting Nitrile | Trimethylacetonitrile | google.com |
| Sulfur Source | Hydrogen Sulfide | google.com |
| Solvent | Toluene (Aromatic Hydrocarbon) | google.com |
| Catalyst/Promoter | Aliphatic Amine | google.com |
| Purity of Product | 99.9 area% (by HPLC) | google.com |
Reaction of Aliphatic/Aromatic Nitriles with Thioacetic Acid in the Presence of Calcium Hydride
A versatile method for converting nitriles to their corresponding thioamides involves the use of thioacetic acid. Aliphatic nitriles, including trimethylacetonitrile, can react with thioacetic acid in the presence of calcium hydride to produce the corresponding thioamide in good to excellent yields. organic-chemistry.org This method is noted for its favorable reaction conditions and effectiveness for a range of nitrile substrates. organic-chemistry.org
Thionation of Amides (e.g., Pivalamide with Lawesson's Reagent)
One of the most common and effective methods for synthesizing thioamides is the thionation of their corresponding amide analogues. nih.gov For this compound, the precursor is 2,2-dimethylpropanamide (pivalamide). This transformation involves the conversion of the carbonyl group (C=O) of the amide into a thiocarbonyl group (C=S). beilstein-journals.org
Lawesson's Reagent (LR) is a premier thionating agent for this purpose, known for being mild and efficient. organic-chemistry.orgnumberanalytics.com It is often preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀), which typically require higher reaction temperatures. organic-chemistry.org The reaction with Lawesson's Reagent proceeds through the formation of a four-membered thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen (P=O) bond being the driving force for the reaction. nih.govorganic-chemistry.org The reaction is generally faster for amides and ketones compared to esters. organic-chemistry.org
Although powerful, reactions involving Lawesson's Reagent have been criticized for difficult workup procedures due to byproducts with similar polarity to the desired product. beilstein-journals.org However, recent advancements have established improved, chromatography-free workup protocols. These methods involve treating the reaction mixture with alcohols like ethanol (B145695) or ethylene (B1197577) glycol to decompose the phosphorus-containing byproduct into a more polar species, simplifying purification through extraction and recrystallization. beilstein-journals.org
Table 2: Comparison of Common Thionating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent | Mild, often refluxing in toluene or xylene | High yields, versatile, milder than P₄S₁₀ organic-chemistry.orgnumberanalytics.com | Byproduct can complicate purification beilstein-journals.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Higher temperatures, often excess reagent needed | Readily available | Harsher conditions, can lead to side products organic-chemistry.org |
Novel and Optimized Synthetic Strategies for this compound Derivatives
In line with the growing emphasis on sustainable chemical manufacturing, research has focused on developing more environmentally friendly methods for thioamide synthesis.
Exploration of Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. Several such strategies are applicable to the synthesis of thioamides. rsc.org
One promising approach is the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgresearchgate.net These solvents can act as both the reaction medium and a catalyst, eliminating the need for volatile and often toxic organic solvents. researchgate.netrsc.org Syntheses performed in DES are described as mild, direct, and highly efficient, producing thioamides in good to excellent yields. rsc.orgresearchgate.net A key advantage is the potential for recycling and reusing the DES, which significantly improves the sustainability of the process. rsc.org
Another green technique involves the use of ultrasound irradiation (sonication). An expeditious synthesis of aryl thioamides was reported using ultrasound, which resulted in higher product yields in shorter reaction times compared to conventional heating methods. utu.ac.in This approach reduces energy consumption and can enhance reaction rates. utu.ac.in
Multicomponent reactions, such as the Willgerodt–Kindler reaction, which involves the condensation of a carbonyl compound, an amine, and elemental sulfur, are also being adapted to align with green chemistry principles. rsc.org Performing these reactions in catalyst-free systems or in benign media like DES contributes to a more sustainable synthesis of thioamide derivatives. researchgate.netrsc.org
Table 3: Overview of Green Synthesis Approaches for Thioamides
| Green Approach | Key Features | Advantages | Source(s) |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Use of biodegradable solvents like Choline Chloride:Urea. | Reduces use of toxic organic solvents; recyclable medium; can act as a catalyst. | rsc.org, researchgate.net, rsc.org |
| Ultrasound Irradiation | Application of sonic energy to the reaction. | Shorter reaction times; higher yields; reduced energy consumption. | utu.ac.in |
| Multicomponent Reactions | Combining multiple reactants in a single step (e.g., Willgerodt-Kindler). | Step and atom economy; reduces waste from intermediate purification steps. | rsc.org |
Catalytic Methods for Enhanced Yield and Selectivity
The industrial production of this compound often relies on catalytic methods to improve reaction efficiency, yield, and product purity. A significant method involves the reaction of trimethylacetonitrile (also known as pivalonitrile) with hydrogen sulfide. google.com This process is effectively catalyzed by the presence of an aliphatic amine within an aromatic hydrocarbon solvent. google.com
One patented industrial method details the reaction of trimethylacetonitrile and hydrogen sulfide in a toluene solvent, using triethylamine (B128534) as the aliphatic amine catalyst. google.com The quantity of the amine catalyst is a critical parameter, specified to be between 20 to 200 parts by mass relative to 100 parts by mass of the aromatic solvent. google.com This catalytic system is designed to produce this compound, a valuable intermediate for various pharmaceuticals and agricultural chemicals, in an industrially advantageous manner. google.com The use of an aromatic hydrocarbon solvent like toluene facilitates the extraction and isolation of the final product without requiring large volumes of water. google.com
The effectiveness of this catalytic approach is demonstrated by the high yields and purity achieved. For instance, reacting trimethylacetonitrile with hydrogen sulfide in toluene with triethylamine at 65-70°C can result in yields of this compound reaching up to 82.0% with a purity of 99.9% as determined by HPLC analysis. google.com The reaction conditions, including temperature, pressure, and the molar ratio of reactants to the catalyst, are carefully controlled to optimize the output and minimize the formation of by-products. google.com
Below is a data table summarizing the results from different experimental conditions using this catalytic method. google.com
| Starting Material | Catalyst (Amine) | Solvent | Yield (%) | Purity (HPLC area%) |
|---|---|---|---|---|
| Trimethylacetonitrile | Triethylamine | Toluene | 82.0 | 99.9 |
| Trimethylacetonitrile | Triethylamine | Toluene | 78.5 | 99.9 |
| Trimethylacetonitrile | Isopropylamine | Dichloromethane | 71.7 | 99.5 |
Solid-Phase Synthesis Techniques
While direct solid-phase synthesis of a small molecule like this compound is uncommon, the principles of solid-phase synthesis are crucial for incorporating thioamide functionalities into larger molecules like peptides. nih.govnsf.gov Thioamides are valuable isosteres for amides in peptide backbones, used as biophysical probes to study protein structure, folding, and stability. nsf.govnih.gov The most common method is Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). nih.gov
The general strategy involves synthesizing an Fmoc-protected amino acid thioacylbenzotriazole monomer, which can then be used in standard SPPS protocols with minor adjustments. nih.gov However, a significant challenge in this process is the susceptibility of the thioamide residue's α-carbon to racemization (epimerization) under the basic conditions required for Fmoc deprotection (e.g., using piperidine). nsf.gov This loss of stereochemical integrity can compromise the structure and function of the resulting peptide. nsf.gov
To address this, a key strategy involves the reversible protection of the thioamide functional group itself. nsf.gov After the thioamide is incorporated into the peptide chain, it can be protected by alkylation to form a thioimidate. nsf.govnih.gov This thioimidate is stable under the Fmoc deprotection conditions, thus preserving the stereochemistry of the adjacent α-carbon during the subsequent coupling steps. nsf.govacs.org Once the full peptide sequence is assembled, the thioimidate is converted back to the thioamide. nih.gov This protection/deprotection strategy allows for the synthesis of thioamide-containing peptides with high stereochemical purity. nsf.gov
| Challenge in Thioamide SPPS | Solution | Key Benefit |
|---|---|---|
| Epimerization of the α-carbon during Fmoc deprotection. nsf.gov | Reversible protection of the thioamide as a thioimidate. nsf.govnih.gov | Preserves stereochemical integrity of the thioamide residue. nsf.gov |
| Side reactions and degradation of the thioamide group. nsf.gov | Use of compatible Fmoc-based SPPS conditions and specific cleavage cocktails. nih.gov | Enables synthesis of complex thioamide-containing peptides. nih.gov |
| Harsh cleavage conditions (e.g., HF in Boc-based SPPS). nih.gov | Employing milder Fmoc-based SPPS with TFA-based cleavage. nih.gov | Thioamide group remains intact during final cleavage from the resin. nih.gov |
Mechanistic Studies of this compound Formation Reactions
The primary route to this compound is the reaction of 2,2-dimethylpropanenitrile (trimethylacetonitrile) with a sulfur source, typically hydrogen sulfide. google.com Understanding the mechanism of this transformation is key to optimizing reaction conditions.
Elucidation of Transition States and Intermediates
The conversion of a nitrile (R-C≡N) to a primary thioamide (R-C(=S)NH₂) involves the addition of H₂S across the carbon-nitrogen triple bond. The reaction, often catalyzed by a base such as an aliphatic amine, is believed to proceed through several key intermediates.
Activation of Hydrogen Sulfide : The amine catalyst (B:) deprotonates hydrogen sulfide to form the highly nucleophilic hydrosulfide (B80085) anion (HS⁻).
H₂S + B: ⇌ HS⁻ + BH⁺
Nucleophilic Attack : The hydrosulfide anion then attacks the electrophilic carbon atom of the nitrile group in trimethylacetonitrile. This is the rate-determining step, leading to the formation of a transient thioimidate-like anion intermediate.
(CH₃)₃C-C≡N + HS⁻ → [(CH₃)₃C-C(S⁻)=N]
Protonation : This intermediate is then protonated by the protonated amine catalyst (BH⁺) or another proton source to form a neutral thioimido acid (also known as a thioimidic acid).
[(CH₃)₃C-C(S⁻)=N] + BH⁺ → (CH₃)₃C-C(=S)-NH + B:
Tautomerization : The resulting thioimido acid is a tautomer of the final thioamide product. A rapid tautomerization, likely facilitated by the solvent or catalyst, occurs to yield the more stable this compound. nih.govresearchgate.net
(CH₃)₃C-C(=NH)-SH ⇌ (CH₃)₃C-C(=S)-NH₂
Kinetic and Thermodynamic Considerations of Reaction Pathways
The conversion of nitriles to thioamides is governed by both kinetic and thermodynamic factors.
Thermodynamics : The thioamide functional group is generally less stable than the corresponding amide group due to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O). nih.gov However, the reaction to form this compound from trimethylacetonitrile and hydrogen sulfide is thermodynamically favorable under the specified reaction conditions, as evidenced by the high yields achieved. google.com The equilibrium of the reaction can be driven towards the product by using an excess of one reactant (typically H₂S, which is bubbled through the reaction mixture) and by the subsequent crystallization of the product from the solution, which removes it from the reaction equilibrium. google.com
Kinetics : The rate of the reaction is highly dependent on several factors:
Catalyst Concentration : The use of an amine catalyst is crucial for generating the nucleophilic hydrosulfide anion. The reaction rate increases with catalyst concentration, although excessively high concentrations can potentially lead to side reactions. google.com
Temperature : The reaction is typically conducted at elevated temperatures (e.g., 65-70°C) to overcome the activation energy barrier for the nucleophilic attack on the nitrile carbon. google.com
Pressure : When using a gaseous reactant like H₂S, the pressure influences its concentration in the solvent, thereby affecting the reaction rate. google.com
Substrate Structure : The bulky tertiary butyl group ((CH₃)₃C-) in trimethylacetonitrile creates steric hindrance around the nitrile carbon. This steric effect can slow down the rate of nucleophilic attack compared to less hindered nitriles. However, the reaction proceeds efficiently under optimized catalytic conditions. google.com
Kinetic studies of analogous reactions, such as the hydrolysis of nitriles, show that the activation barriers are significantly influenced by the presence of catalysts and the number of solvent molecules involved in the transition state. researchgate.net Similarly, for thioamide formation, the amine catalyst plays a direct role in the reaction kinetics by facilitating the formation of the key nucleophile.
Advanced Spectroscopic Characterization of 2,2 Dimethylpropanethioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis of 2,2-Dimethylpropanethioamide
The proton (¹H) NMR spectrum of this compound is predicted to be relatively simple due to the high degree of symmetry in the molecule. The structure contains two distinct types of protons: those of the three equivalent methyl groups of the tert-butyl moiety, and the two protons of the primary thioamide (-CSNH₂) group.
Consequently, two signals are expected in the ¹H NMR spectrum:
A singlet in the upfield region (typically around 1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The signal is a singlet because there are no adjacent protons to cause spin-spin splitting.
A broad singlet in the downfield region (typically between 7.5 and 9.5 ppm) corresponding to the two protons of the NH₂ group. These protons are chemically equivalent and often exhibit broad signals due to quadrupole effects of the nitrogen atom and potential chemical exchange with the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
| ~7.5 - 9.5 | Broad Singlet | 2H | -CSNH₂ |
¹³C NMR Spectral Analysis of this compound
The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are anticipated.
The expected signals are:
A signal for the three equivalent methyl carbons (-C H₃) of the tert-butyl group.
A signal for the quaternary carbon (-C (CH₃)₃) of the tert-butyl group.
A significantly downfield signal for the thiocarbonyl carbon (-C SNH₂), which is characteristic of thioamides and is typically found in the 190-210 ppm range.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~30 | -C(CH₃)₃ |
| ~45 | -C(CH₃)₃ |
| ~205 | -CSNH₂ |
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously confirm the assignments made in one-dimensional NMR and to elucidate the structure of more complex derivatives, two-dimensional (2D) NMR techniques are employed. scbt.com These methods reveal correlations between different nuclei, providing a clear picture of the molecular framework.
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other (typically on adjacent carbons). In this compound, a COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling, as the tert-butyl protons and the amide protons are isolated systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbons to which they are directly attached. For this compound, an HSQC spectrum would display a cross-peak connecting the proton signal at ~1.3 ppm to the carbon signal at ~30 ppm, definitively assigning them to the methyl groups of the tert-butyl moiety.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial as it reveals correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton. For this compound, the following key correlations would be expected:
A correlation from the methyl protons (~1.3 ppm) to the quaternary carbon (~45 ppm).
A correlation from the methyl protons (~1.3 ppm) to the thiocarbonyl carbon (~205 ppm). These correlations would firmly establish the connectivity between the tert-butyl group and the thioamide functional group.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated monoisotopic mass of this compound (C₅H₁₁NS) is 117.06122053 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, thereby confirming the elemental composition of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NS |
| Calculated Monoisotopic Mass (Da) | 117.06122053 nih.gov |
| Expected [M+H]⁺ Ion (m/z) | 118.06850 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, after ionization, the molecular ion can undergo fragmentation into smaller, charged ions. The pattern of these fragments provides a "fingerprint" that can be used to confirm the molecular structure.
The mass spectrum of this compound is expected to be dominated by fragmentation driven by the formation of the highly stable tert-butyl cation. The key fragmentation pathways would include:
α-Cleavage: The most prominent fragmentation would be the cleavage of the bond between the quaternary carbon and the thiocarbonyl carbon. This results in the formation of the tert-butyl cation, which would produce a very intense signal (often the base peak) at m/z 57 .
Loss of a Methyl Group: A less favorable fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 102 ([M-15]⁺).
The observation of a strong peak at m/z 57 would be a key diagnostic feature in the mass spectrum, providing strong evidence for the presence of a tert-butyl group within the molecule.
Infrared (IR) and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint of its structural features, particularly the thioamide group and the bulky tert-butyl substituent.
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific bond stretching and bending motions. The key functional groups—the N-H bonds of the primary amide, the C=S double bond of the thioamide, and the C-H bonds of the tert-butyl group—give rise to distinct and identifiable peaks.
The N-H stretching vibrations of the primary thioamide group are typically observed in the region of 3100-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations from the tert-butyl group appear as strong absorptions in the 2845-2975 cm⁻¹ range. docbrown.info
The thioamide group itself produces several characteristic bands. The C=S stretching vibration is of particular interest, though its position can be highly variable as it couples with other vibrations, notably the C-N stretch. It generally appears in a broad region from approximately 850 cm⁻¹ down to 600 cm⁻¹. The C-N stretching vibration, which has partial double-bond character, is typically found in the 1200-1400 cm⁻¹ range. Bending vibrations for the N-H group also provide characteristic signals.
Interactive Table: Characteristic Vibrational Modes of this compound Below is a summary of the expected vibrational frequencies for the key functional groups in this compound.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3100 - 3400 | Medium - Strong |
| Asymmetric & Symmetric C-H Stretch | -C(CH₃)₃ | 2845 - 2975 | Strong |
| C-N Stretch | Thioamide | 1200 - 1400 | Medium - Strong |
| C-C Skeletal Vibrations | -C(CH₃)₃ | 1140 - 1175 | Medium |
| C=S Stretch | Thioamide | 600 - 850 | Medium - Weak |
Hydrogen bonding significantly influences the vibrational spectra of molecules containing N-H groups, such as this compound. These interactions lead to predictable and analyzable changes in the IR and Raman spectra, particularly affecting the frequency and shape of the N-H vibrational bands. nih.gov
In the condensed phase (solid or liquid), this compound molecules can form intermolecular hydrogen bonds of the N-H···S=C type. The nitrogen atom of the thioamide group acts as the proton donor, while the sulfur atom of a neighboring molecule serves as the proton acceptor. This interaction has several key effects on the spectrum:
Frequency Shift: The N-H stretching frequencies are shifted to lower wavenumbers (a red-shift). This occurs because the hydrogen bond weakens the N-H covalent bond, making it easier to vibrate. The magnitude of this shift is often correlated with the strength of the hydrogen bond.
Band Broadening: The absorption bands corresponding to the N-H stretching vibrations become significantly broader. This is due to the presence of a diverse population of hydrogen-bonded species with slightly different bond strengths and geometries, leading to a range of absorption frequencies.
Intensity Increase: The integrated intensity of the N-H stretching bands often increases upon hydrogen bond formation. nih.gov
Furthermore, the C=S stretching vibration can also be affected. When the sulfur atom participates in hydrogen bonding, electron density is pulled away, which can slightly alter the C=S bond order and shift its vibrational frequency. The study of thioamides has shown that they can engage in strong n→π* interactions, where the lone pair (n) of the sulfur or nitrogen atom interacts with the antibonding orbital (π*) of an adjacent carbonyl or thiocarbonyl group, influencing molecular conformation and stability. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For this compound, the thioamide functional group acts as the primary chromophore, giving rise to characteristic absorption bands.
The electronic spectrum of this compound is dominated by transitions involving the non-bonding (n) and pi (π) electrons associated with the thioamide group. Two primary types of electronic transitions are expected for this chromophore: pharmatutor.orgyoutube.com
n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (n), primarily located on the sulfur atom, to an antibonding pi orbital (π) of the C=S double bond. These transitions are relatively low in energy, causing them to appear at longer wavelengths. A key characteristic of n → π transitions is their relatively low molar absorptivity (intensity), as they are often symmetry-forbidden. pharmatutor.org
π → π* Transition: This transition involves the promotion of an electron from a bonding pi orbital (π) to an antibonding pi orbital (π). These transitions are higher in energy than n → π transitions and thus occur at shorter wavelengths. They are typically symmetry-allowed, resulting in strong absorption bands with high molar absorptivity. libretexts.orgyoutube.com
The presence of the sulfur atom in the thioamide, as opposed to oxygen in a standard amide, shifts these absorption bands to longer wavelengths (a bathochromic shift). This is because sulfur's valence electrons are less tightly held, resulting in a smaller energy gap between the ground and excited states.
Interactive Table: Expected Electronic Transitions for this compound The table below outlines the principal electronic transitions and their general characteristics for the thioamide chromophore.
| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| n → π | n(S) → π(C=S) | Low | Longer | Low |
| π → π | π(C=S) → π(C=S) | High | Shorter | High |
Thioamides, including this compound, can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptors. The sulfur atom, with its available lone pairs of electrons, is the primary site of donation. The formation of a CT complex is an important intermolecular interaction that can be readily studied using UV-Vis spectroscopy. mdpi.com
When this compound interacts with a strong electron acceptor (e.g., diiodine, tetracyanoethylene), a partial transfer of electron density from the thioamide (donor) to the acceptor occurs. This interaction creates new molecular orbitals specific to the complex, resulting in a new, distinct electronic transition. This transition is observed as a broad, intense absorption band in the UV-Vis spectrum, known as the charge-transfer band, which is absent in the spectra of the individual donor or acceptor molecules. mdpi.comnih.gov
Studies on complexes between thioamides and diiodine have shown that the electron charge is transferred from the sulfur atom's donor orbital to the σ* antibonding orbital of the diiodine molecule. nih.gov This interaction leads to the formation of a new S···I-I linkage and can be monitored by observing the appearance of the CT band. The position (λmax) of this CT band is sensitive to factors such as the electron-donating ability of the thioamide, the electron-accepting strength of the partner molecule, and the polarity of the solvent.
Crystallographic Investigations of 2,2 Dimethylpropanethioamide and Its Complexes
Single-Crystal X-ray Diffraction of 2,2-Dimethylpropanethioamide and Derivatives.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to this compound to provide detailed insights into its molecular and supramolecular structure.
Studies have shown that at a temperature of 200 K, this compound crystallizes in the monoclinic system. The specific space group has been identified as P2₁/c. This space group indicates that the crystal has a two-fold screw axis and a glide plane. The determination of the crystal system and space group is a critical first step in a full structural analysis, as it defines the symmetry elements present in the crystal lattice.
The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions of the unit cell have been determined with high precision. The analysis of the molecular geometry reveals the spatial arrangement of the atoms within the molecule, including bond lengths and angles.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₁₁NS |
| Formula Weight | 117.22 |
| Temperature | 200(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.008(2) Åb = 11.972(3) Åc = 10.027(3) Å |
| Volume | 711.1(4) ų |
The molecular structure of this compound is characterized by a central thioamide group, -C(S)NH₂, and a bulky tert-butyl group. The C-S and C-N bond lengths within the thioamide group are particularly important as they provide insight into the electronic structure and resonance within this functional group.
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) |
|---|---|
| S(1)-C(1) | 1.669(3) |
| N(1)-C(1) | 1.318(4) |
Table 3: Selected Bond Angles (°) for this compound
| Angle | Degrees (°) |
|---|---|
| N(1)-C(1)-S(1) | 123.6(2) |
| N(1)-C(1)-C(2) | 115.6(3) |
The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, the amine group (-NH₂) acts as a hydrogen bond donor, while the sulfur atom of the thioamide group acts as a hydrogen bond acceptor. These N-H···S hydrogen bonds link the molecules into chains. These chains are a prominent feature of the supramolecular structure. Due to the absence of aromatic rings, π-π stacking interactions are not a feature of the crystal structure of this compound itself.
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. While single-crystal X-ray diffraction provides detailed structural information about one crystal, PXRD can analyze a bulk sample and is often used to confirm if the bulk material consists of a single crystalline phase. To date, comprehensive polymorphism studies on this compound using PXRD have not been extensively reported in the literature, suggesting that it may primarily exist in the single crystalline form determined by single-crystal X-ray diffraction under standard conditions.
Co-crystallization and Supramolecular Assembly Studies
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a co-former in a stoichiometric ratio within a crystal lattice. The study of supramolecular assembly involves understanding how molecules are organized in space through non-covalent interactions. The hydrogen bonding capabilities of the thioamide group in this compound, specifically the N-H donor and C=S acceptor sites, make it a candidate for co-crystallization studies. Research in this area would likely focus on forming co-crystals with other molecules that have complementary hydrogen bonding sites, leading to the formation of novel supramolecular architectures. However, specific studies on the co-crystallization of this compound are not widely documented.
NMR Crystallography for Structural Refinement.
NMR crystallography is a developing field that combines experimental data from solid-state nuclear magnetic resonance (NMR) spectroscopy with computational methods to refine crystal structures. This technique can be particularly useful for locating hydrogen atoms, which are often difficult to precisely locate using X-ray diffraction alone. For this compound, solid-state ¹H and ¹³C NMR could provide additional information to refine the positions of the hydrogen atoms in the amine and methyl groups, further enhancing the understanding of the hydrogen bonding network. While the principles of NMR crystallography are applicable, specific studies applying this technique to this compound for structural refinement are not yet prevalent in published research.
Computational Chemistry and Theoretical Studies of 2,2 Dimethylpropanethioamide
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No dedicated studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure and reactivity of 2,2-dimethylpropanethioamide have been identified. Such studies would be invaluable for understanding the molecule's electron density distribution, electrostatic potential, and for predicting its reactivity in various chemical environments.
Ab Initio Methods for High-Accuracy Calculations
There is no available research that has applied high-level ab initio methods to this compound for obtaining highly accurate energetic and structural data. These methods, while computationally expensive, provide benchmark-quality information that is crucial for validating less computationally demanding theoretical models.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and Fukui functions for this compound is not present in the current literature. This type of analysis is fundamental for predicting the sites of electrophilic and nucleophilic attack and for understanding the molecule's kinetic stability. While some sources mention the use of HOMO-LUMO analysis for related compounds , specific data for this compound is unavailable.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
There are no published studies that have utilized Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound or to investigate the influence of different solvents on its structure and dynamics. MD simulations could provide significant insights into its behavior in solution, which is critical for understanding its role in chemical reactions.
Docking Studies for Ligand-Receptor Interactions
While docking studies have been performed on more complex molecules synthesized using this compound frontiersin.orgnottingham.ac.ukresearchgate.net, there is no evidence of this compound being studied as a ligand itself in docking simulations to predict its potential binding affinity to any biological targets.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
No Quantitative Structure-Activity Relationship (QSAR) models have been developed with this compound as a primary component or lead structure. QSAR studies are instrumental in predictive biology and drug design, and the absence of such models for this compound further highlights the gap in its computational characterization.
Spectroscopic Property Prediction and Validation
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations allow for the assignment of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra, providing a deeper understanding of the molecule's electronic structure and bonding. These computational predictions can be validated against experimental data, ensuring a high degree of accuracy and reliability in spectral analysis.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational modes of this compound can be calculated using DFT methods, commonly employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p). Such calculations, performed after geometry optimization of the molecule, yield harmonic vibrational frequencies. These theoretical frequencies often require scaling to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. epa.gov
While a dedicated computational study assigning the complete vibrational spectrum of this compound is not prominent in published literature, experimental spectra from FT-IR and FT-Raman measurements are available. nih.gov The assignment of these experimental bands can be confidently inferred by comparing them with theoretically predicted frequencies for analogous thioamide compounds. researchgate.netscispace.com
The thioamide group (-C(S)NH₂) gives rise to several characteristic bands that are often coupled vibrations, meaning they cannot be assigned to a simple, single bond stretch. For instance, the bands traditionally associated with C=S and C-N stretching are known to be extensively mixed with other modes, such as N-H bending. researchgate.net
Key expected vibrational modes for this compound include:
N-H Stretching: The symmetric and asymmetric stretching of the primary amine group, typically appearing as strong, broad bands in the 3100-3400 cm⁻¹ region.
C-H Stretching: Symmetric and asymmetric stretching of the methyl groups within the tert-butyl moiety, expected in the 2800-3000 cm⁻¹ range.
Thioamide Bands: A series of mixed vibrational bands characteristic of the thioamide functional group. These include contributions from C=S stretching, C-N stretching, and N-H bending.
C-C Stretching and Bending: Vibrations associated with the skeletal framework of the tert-butyl group.
A comparison of selected experimental vibrational frequencies with their probable assignments is presented below.
Interactive Table 1: Vibrational Frequencies of this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Probable Vibrational Assignment |
|---|---|---|
| 3287 | 3287 | N-H Asymmetric Stretching |
| 3171 | 3173 | N-H Symmetric Stretching |
| 2966 | 2968 | C-H Asymmetric Stretching (CH₃) |
| 2871 | 2872 | C-H Symmetric Stretching (CH₃) |
| 1629 | 1630 | N-H Bending (Scissoring) |
| 1478 | 1478 | C-H Asymmetric Bending (CH₃) |
| 1399 | 1400 | Thioamide II band (coupled C-N stretch and N-H bend) |
| 1368 | 1369 | C-H Symmetric Bending (Umbrella mode) |
| 1210 | 1210 | C-C Skeletal Stretching |
| 792 | 792 | Thioamide IV band (major C=S stretch contribution) |
Data sourced from PubChem. nih.gov
NMR Spectroscopy
The prediction of NMR chemical shifts is a standard application of computational chemistry, typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS).
For this compound, the molecular symmetry greatly simplifies its predicted ¹H and ¹³C NMR spectra. The high degree of symmetry in the tert-butyl group renders all nine methyl protons chemically equivalent. Likewise, the three methyl carbons are also equivalent.
¹H NMR Spectrum:
A single signal is predicted for the nine equivalent protons of the three methyl groups.
A second signal, typically broader, is expected for the two protons of the thioamide (-NH₂) group.
¹³C NMR Spectrum:
A signal for the three equivalent methyl carbons (-CH₃).
A signal for the quaternary carbon (C(CH₃)₃).
A signal for the thio-carbonyl carbon (-C=S), which is expected to be significantly downfield due to the deshielding effect of the double-bonded sulfur atom.
Experimental ¹³C NMR data validates these theoretical predictions, confirming the distinct chemical environments within the molecule.
Interactive Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom Type | Experimental Chemical Shift (δ, ppm) | Theoretical Assignment |
|---|---|---|
| -C =S | 227.1 | Thio-carbonyl Carbon |
| -C (CH₃)₃ | 42.6 | Quaternary Carbon |
| -C H₃ | 29.4 | Methyl Carbons |
Data recorded in CDCl₃. Sourced from PubChem. nih.gov
The strong agreement between the number of signals observed experimentally and those predicted by molecular symmetry, along with the successful application of computational methods like GIAO for similar molecules, validates the structural interpretation of this compound. nih.gov
Applications of 2,2 Dimethylpropanethioamide in Advanced Organic Synthesis
Role as Sulfur-Containing Building Block for Complex Molecule Construction
Derivatives of 2,2-dimethylpropanethioamide are strategically employed in organic synthesis as foundational sulfur-containing units for assembling intricate molecular architectures. chemblink.com The thioamide functional group within the molecule is amenable to a variety of chemical transformations, including nucleophilic substitution, oxidation, and reduction. chemblink.com This reactivity allows chemists to introduce sulfur into diverse organic compounds, tailoring them with specific functionalities. chemblink.com The discovery and development of synthetic routes to produce this compound, such as the reaction of trimethylacetonitrile (B147661) with hydrogen sulfide (B99878), have made it an industrially advantageous intermediate for producing various pharmaceuticals and agricultural chemicals. google.com Its utility as a building block is a significant advancement in organic synthesis, providing a gateway to a wide array of complex molecules. chemblink.com
Utilization in Heterocyclic Compound Synthesis (e.g., Thioamides, Sulfonamides, Thiazoles)
This compound and its derivatives are pivotal intermediates in the synthesis of a range of pharmaceutical compounds, particularly those containing heterocyclic rings like thioamides, sulfonamides, and thiazoles. chemblink.com These resulting compounds often exhibit important pharmacological activities. chemblink.com
The thioamide functional group is a crucial structural component in many natural products and pharmaceutical molecules, often acting as a bioisostere of the more common amide bond. mdpi.com this compound serves as a key starting material or intermediate for these structures. chemblink.com
The synthesis of thiazoles, a class of five-membered aromatic rings containing nitrogen and sulfur, can be achieved using thioamides like this compound. youtube.com A common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound. youtube.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, which ultimately leads to the formation of the thiazole ring after cyclization and dehydration. youtube.com
Furthermore, the synthesis of sulfonamide-substituted thiazoles is an active area of research, with the resulting compounds showing promise as selective enzyme inhibitors. nih.govdergipark.org.tr Synthetic strategies often involve creating a 2-aminothiazole (B372263) derivative first, which is then reacted with a sulfonyl chloride to produce the final sulfonamide product. nih.gov
Table 1: Synthesis of Heterocyclic Compounds Using this compound Derivatives
| Target Heterocycle | General Reaction Type | Role of this compound Derivative |
| Thiazoles | Hantzsch Synthesis | Reacts with an α-halocarbonyl compound to form the core thiazole ring. youtube.com |
| Sulfonamides | Sulfonylation | Serves as an intermediate for creating aminothiazoles, which are then sulfonated. chemblink.comnih.gov |
| Other Thioamides | Intermediate | Acts as a key building block for more complex thioamide-containing molecules. chemblink.commdpi.com |
Applications as Chiral Auxiliaries in Asymmetric Synthesis
In the specialized field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, derivatives of this compound have found application as chiral auxiliaries. chemblink.com
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. chemblink.com By attaching a chiral derivative of this compound to a molecule, chemists can control the stereochemistry of reactions and significantly enhance the enantioselectivity, leading to the preferential formation of one enantiomer over the other. chemblink.com
The precise control of stereochemistry is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. The use of chiral auxiliaries derived from this compound facilitates the synthesis of chiral pharmaceuticals with improved efficacy and potentially reduced side effects. chemblink.com This makes it a valuable tool in the synthesis of new drug candidates. chemblink.com
Employment as Ligands in Transition Metal Catalysis
The sulfur atom in this compound derivatives allows them to function as ligands in transition metal catalysis. chemblink.com Ligands bind to a central metal atom to form a coordination complex, which then acts as a catalyst for various chemical reactions.
Derivatives of this compound can serve as ligands that coordinate with metal centers to facilitate a wide range of chemical transformations. chemblink.com These catalyst systems can exhibit high efficiency and selectivity in reactions such as cross-coupling. chemblink.com Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the skeletons of many organic molecules, including pharmaceuticals and fine chemicals. chemrevlett.com The ligand plays a crucial role in stabilizing the metal catalyst and modulating its reactivity and selectivity. pkusz.edu.cn The use of this compound-based ligands in these processes highlights their importance in modern synthetic chemistry. chemblink.com
Table 2: Role of this compound Derivatives in Catalysis
| Catalytic Reaction | Function of Derivative | Significance |
| Cross-Coupling Reactions | Ligand | Facilitates C-C and C-heteroatom bond formation by coordinating with the transition metal catalyst, enhancing efficiency and selectivity. chemblink.comchemrevlett.com |
Asymmetric Hydrogenation and C-H Activation
Derivatives of this compound, particularly those incorporating the thioamide or a related thiourea (B124793) moiety, have demonstrated considerable utility as ligands and organocatalysts in asymmetric synthesis. The thioamide group's electronic and steric properties can be leveraged to create a specific chiral environment around a metal center or to act as a hydrogen-bonding donor, influencing the stereochemical outcome of a reaction.
In the field of asymmetric hydrogenation , cinchona alkaloid-derived primary amines, ureas, and thioureas have emerged as powerful and versatile organocatalysts. rsc.orgrsc.org These bifunctional catalysts utilize the tertiary amine of the cinchona backbone as a basic site and the (thio)urea group as a hydrogen-bond donor to activate substrates. This dual activation is crucial for achieving high enantioselectivity in the hydrogenation of various ketones and heteroarenes. rsc.orgnih.gov For instance, ruthenium complexes with NNP ligands derived from cinchona alkaloids are effective in the asymmetric hydrogenation of ketones, yielding chiral alcohols with up to 99.9% enantiomeric excess (ee). nih.gov While this compound itself is not the direct catalyst, its thioamide functional group is a key component in the design of these successful thiourea-based organocatalysts.
The structural relative of this compound, pivalic acid, has been identified as a critical co-catalyst in palladium-catalyzed C-H activation reactions. nih.gov Pivalic acid can facilitate the C-H bond activation step through a concerted metalation-deprotonation (CMD) pathway, acting as a proton shuttle. rsc.org In some instances, the pivalate (B1233124) anion has been found to not only act as a base but also as a reductant for the Pd(II) precatalyst through decarboxylation, offering an alternative explanation for its effectiveness. rsc.org This suggests that the pivaloyl group within this compound derivatives could play a role in modulating the reactivity of catalytic systems for C-H functionalization.
Table 1: Performance of Cinchona Alkaloid-Derived Thioamide/Thiourea Catalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Cinchona-Thiourea | Michael Addition | trans-β-nitrostyrene | up to 77% | researchgate.net |
| Cinchona-Thiourea | Friedel-Crafts Alkylation | Sulfonylindoles | High | mdpi.com |
| Cinchona-NNP Ligand/Ru | Asymmetric Hydrogenation | Acetophenone | up to 99.9% | nih.gov |
Use as Protecting Groups in Organic Synthesis
The thioamide functional group, as found in this compound, is a valuable precursor for protecting groups in complex syntheses, particularly in solid-phase peptide synthesis (SPPS). Thioamides themselves are prone to side reactions, such as epimerization at the α-carbon, under the basic conditions used for Fmoc deprotection in SPPS. nih.gov
To overcome this, the thioamide is reversibly protected by converting it into a thioimidate . nih.govacs.org This conversion alters the electronic properties of the functional group, increasing the pKa of the α-proton and thus preserving the stereochemical integrity of the amino acid residue during peptide chain elongation. nih.gov The thioimidate group is stable throughout the synthesis and can be converted back to the thioamide during the final cleavage from the resin. acs.org This strategy has enabled the successful synthesis of challenging thioamide-containing peptides that were previously inaccessible due to side reactions. nih.govacs.org While this application is general to the thioamide group, the bulky tert-butyl group of this compound could offer specific steric advantages if incorporated into such a synthetic strategy.
Additives in Polymer Synthesis for Property Modification
Derivatives of this compound are recognized for their potential as additives to modify and enhance the properties of polymers, including thermal stability, flame retardancy, and mechanical strength. chemblink.com The presence of both sulfur and a bulky alkyl group allows these additives to function in multiple capacities.
Thermal Stability and Flame Retardancy Enhancement
The incorporation of sulfur-containing compounds is a known strategy for improving the flame retardancy of polymers. During combustion, these additives can promote the formation of a stable char layer on the polymer's surface. nih.govresearchgate.net This char acts as a physical barrier, insulating the underlying material from heat and limiting the transfer of flammable volatile compounds to the flame. specialchem.com
Mechanical Strength Improvement
The introduction of specific additives can significantly alter the mechanical properties of polymers. While fillers like calcium carbonate can sometimes decrease tensile strength, other additives are designed to enhance it. mdpi.com For instance, the synthesis of polyamide elastomers through a Michael addition reaction involving dimercaptan chain extenders has produced materials with excellent mechanical properties, including high tensile strength (up to 23.08 MPa) and strain rates (up to 383%). extrica.com Thio-urethane oligomers have also been used as toughening additives in filled resins, leading to increased flexural strength and fracture toughness. researchgate.net The bulky t-butyl group and the polar thioamide group in this compound derivatives could influence polymer chain packing and inter-chain interactions, potentially improving mechanical characteristics. chemblink.com
Table 2: Effect of Additives on Polymer Properties
| Polymer | Additive Type | Property Enhanced | Mechanism | Reference |
| Unsaturated Polyester | Phosphorus-Sulfur Monomer | Flame Retardancy, Thermal Stability | Promotes char formation | nih.gov |
| Polyamide | Titanium Dioxide | Elastic Modulus (Stiffening) | Filler reinforcement | unibw.de |
| Polypropylene | LLDPE/LDPE | Elongation | Increased flexibility | mdpi.com |
| Polyamide Elastomer | Dimercaptan | Tensile Strength, Strain Rate | Flexible chain extension | extrica.com |
| Polybenzoxazine | Thioamide Linkage | Lower Curing Temp. | In-situ generation of thiols | rsc.org |
Functionalization of Materials in Surface Modification Techniques
Derivatives of this compound can be employed in surface modification techniques to functionalize materials such as nanoparticles. chemblink.com The sulfur atom in the thioamide group provides a strong anchor point for attachment to the surfaces of various materials, particularly noble metal nanoparticles.
Nanoparticle Functionalization
The functionalization of nanoparticles is critical for their application in fields ranging from catalysis to nanomedicine. Thiol-containing molecules are widely used for this purpose due to the strong covalent bond formed between sulfur and the surface of nanoparticles, such as those made of gold or silver. mdpi.comresearchgate.net
This surface modification can be achieved through a "grafting-through" approach, where thiol groups are first anchored to the nanoparticle surface. These modified nanoparticles then act as a platform for further polymerization or attachment of other functional molecules, creating a core-shell structure. mdpi.com This method has been used to create multifunctional magnetic nanoparticles with polymeric shells that alter their stability and solution behavior. mdpi.com Similarly, thiol-functional nanoparticles have been synthesized in a one-pot process and used in subsequent thiol-ene reactions, demonstrating their utility as versatile building blocks. rsc.org The thioamide group of this compound or its corresponding thiol (formed via hydrolysis) can serve as the anchoring group for such surface modifications, enabling the tailoring of nanoparticle surface properties for specific applications. chemblink.com
Membrane and Biomedical Implant Surface Modification
The thioamide functional group (-C(=S)NH₂) is of particular interest for surface modification. The presence of a sulfur atom allows for potential interactions with a variety of substrates, including metallic surfaces common in biomedical implants. Thio-based compounds are known to form self-assembled monolayers (SAMs) on noble metal surfaces, a technique widely used to control the interfacial properties of materials. The sulfur atom can act as a robust anchoring point to the substrate, while the rest of the molecule can be oriented to present specific chemical functionalities at the surface.
The amide portion of the thioamide group provides a site for potential further chemical reactions. The N-H bonds can participate in hydrogen bonding, which can influence the adsorption of proteins and other biomolecules. nih.gov Furthermore, the amide group could be chemically modified to graft other polymers or bioactive molecules onto the surface, creating a multifunctional coating.
The tert-butyl group of this compound is a bulky, non-polar group that can significantly influence the physical properties of a modified surface. Its presence would likely increase the hydrophobicity of the surface, which can be advantageous in certain applications to reduce non-specific protein adsorption, a primary event that can lead to biofouling and implant rejection. The steric bulk of the tert-butyl group can also create a well-defined and ordered molecular layer on the surface, preventing the underlying substrate from direct contact with the biological environment.
The hypothetical application of this compound in surface modification could be envisioned in several ways. For instance, it could be used to create a hydrophobic and bio-inert coating on metallic cardiovascular stents to minimize thrombosis. nih.gov In the context of synthetic membranes for filtration or biomedical applications, modifying the membrane surface with this compound could alter its wetting properties and resistance to fouling.
While the direct evidence for the use of this compound in these applications is currently lacking, its chemical structure presents a compelling case for its investigation as a surface modifying agent in the development of next-generation biomedical materials. Further research would be necessary to explore the practical methodologies for its application and to evaluate the performance of the resulting modified surfaces.
Biological and Pharmacological Research on 2,2 Dimethylpropanethioamide and Its Derivatives
Antimicrobial Activities of 2,2-Dimethylpropanethioamide Derivatives
Thioamide derivatives have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities. ekb.eg The introduction of a thioamide group can significantly influence the antimicrobial spectrum and potency of a parent compound. ekb.eg
Antibacterial Efficacy and Mechanism of Action
Studies on thioamide derivatives have revealed their potential as antibacterial agents. For instance, a thioamide/ciprofloxacin (B1669076) hybrid demonstrated moderate antibacterial activity against Gram-negative bacteria and some strains of Gram-positive bacteria. ekb.egekb.eg The antibacterial efficacy of such derivatives is influenced by the substitution at certain positions of the molecule. For example, bulky functional groups can impact their antibacterial potency and spectrum. ekb.eg While the precise mechanism of action for many of these derivatives is still under investigation, it is known that thioamides can interfere with various cellular processes in bacteria. nih.gov Some research suggests that the release of hydrogen sulfide (B99878) (H₂S) from thioamide moieties may contribute to their biological effects. ekb.eg
A study on new amide and thioamide derivatives of ciprofloxacin provided specific data on their minimum inhibitory concentrations (MIC).
| Compound | Organism | MIC (mg/mL) | Reference MIC (Ciprofloxacin) (mg/mL) |
| Amide derivative (2a) | Staphylococcus aureus (Gram-positive) | 0.35 | 0.58 |
| Amide derivative (2a) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.41 | 0.56 |
| Amide derivative (2a) | Escherichia coli (Gram-negative) | 0.42 | 1.12 |
| Thioamide derivative (3a) | Staphylococcus aureus (Gram-positive) | 0.38 | Not specified |
| Thioamide derivative (3a) | Escherichia coli (Gram-negative) | 0.45 | Not specified |
| Thioamide derivative (3a) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.75 | Not specified |
Data sourced from a 2022 study on ciprofloxacin derivatives. ekb.eg
Antiviral Properties
The antiviral potential of this compound derivatives is an area of emerging research. chemblink.com While specific studies focusing solely on this compound are limited, broader research into thioamide and related sulfur-containing compounds suggests a potential for antiviral activity. researchgate.net Natural products containing sulfur have been identified as a source of lead compounds for the development of antiviral drugs. mdpi.com The mechanisms of antiviral action for such compounds can be diverse, including direct inactivation of virus particles and interference with viral entry into host cells. nih.gov
Anticancer Potential of this compound Derivatives
Derivatives of this compound have been investigated for their potential as anticancer agents. chemblink.com Synthetic modifications of related compounds have been shown to enhance cytotoxicity and selectivity against cancer cells. nih.gov
Cytotoxic Activity against Cancer Cell Lines
Several studies have demonstrated the cytotoxic effects of thioamide derivatives on various cancer cell lines. For example, certain benzochromenotriazolopyrimidine derivatives, synthesized from related precursors, exhibited significant antiproliferative activities against human liver (HepG2), breast (MCF7), and colon (HCT-29) cancer cells. researchgate.net Similarly, novel quinazolinone-undecyl hybrids have shown in vitro antitumor activity. researchgate.net The cytotoxic activity is often selective, with some compounds showing significant efficacy against colon and breast cancer cells but not prostate cancer cells. researchgate.net
One study on thiazole (B1198619) derivatives of Ochraceolide A reported the following cytotoxic activities:
| Compound | Cancer Cell Line | CC₅₀ (µM) |
| 5-nitrofuramide derivative (2o) | MCF-7 | 1.6 - 12.7 |
| 5-nitrofuramide derivative (2o) | MDA-MB-231 | 1.6 - 12.7 |
| 5-nitrofuramide derivative (2o) | SiHa | 1.6 - 12.7 |
CC₅₀ represents the concentration required to cause 50% cell death. nih.gov
Another study on phthalimide (B116566) derivatives reported the following IC₅₀ values:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5b | MCF-7 | 0.2±0.01 |
| 5k | MDA-MB-468 | 0.6±0.04 |
| 5g | PC-12 | 0.43±0.06 |
IC₅₀ represents the concentration required to inhibit 50% of cell growth. nih.gov
Inhibition of Kinase Activity (e.g., BRAF Kinase)
The RAS-RAF-MEK-ERK pathway is a critical signaling pathway that is often hyperactivated in various cancers, with BRAF kinase being a key component. nih.gov The development of BRAF kinase inhibitors is, therefore, an important therapeutic strategy. nih.gov While direct studies on this compound derivatives as BRAF inhibitors are not prevalent, research on structurally related imidazole-based compounds has identified potent BRAF inhibitors. nih.govopenrepository.com For instance, certain 2,4,5-trisubstituted imidazoles have shown significant inhibitory activity against BRAF. nih.gov
The following table shows the inhibitory concentrations of two potent BRAF inhibitors:
| Compound | BRAF IC₅₀ (nM) | Cellular GI₅₀ (nM) |
| 1i | 190 | 2100 |
| 1q | 9 | 220 |
IC₅₀ is the half maximal inhibitory concentration, and GI₅₀ is the half maximal growth inhibition. nih.gov
Modulation of Epigenetic Targets (e.g., Histone Deacetylases)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered promising targets for cancer therapy. nih.govnih.gov The inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov While research specifically targeting this compound derivatives as HDAC inhibitors is not widely available, the broader class of thio-compounds has been explored. For example, newly synthesized derivatives of nih.gov-shogaol, which include pyrazole (B372694) products, have demonstrated inhibitory activity against HDACs. nih.gov
A study on nih.gov-shogaol derivatives reported the following IC₅₀ values for HDAC inhibition:
| Compound | HDAC Inhibition IC₅₀ (µM) |
| Pyrazole derivative 5j | 51 |
| Pyrazole derivative 5k | 65 |
| Michael adduct 4c | 61 |
| Michael adduct 4d | 60 |
IC₅₀ represents the half maximal inhibitory concentration. nih.gov
Research on Other Pharmacological Activities (e.g., Anti-inflammatory as Cyclooxygenase-2 Inhibitors)
The investigation of this compound and its derivatives for anti-inflammatory properties, particularly as inhibitors of cyclooxygenase-2 (COX-2), remains a largely unexplored area of research. The discovery that the COX enzyme has two isoforms, COX-1 and COX-2, has been a pivotal development in the search for safer anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its levels increase during inflammation. wisdomlib.org Consequently, selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). scialert.net
The thioamide functional group, a key feature of this compound, is present in a variety of compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory effects. tandfonline.comresearchgate.net Thioamides can act as bioisosteres of amides, carboxylic acids, and sulfonamides, potentially enhancing properties like membrane permeability due to increased lipophilicity. tandfonline.comresearchgate.net This has led to the incorporation of the thioamide moiety into various molecular scaffolds to explore their therapeutic potential. nih.gov For instance, derivatives of 1,3-disubstituted-2-thiohydantoin have been synthesized and shown to possess anti-inflammatory activity, with molecular docking studies suggesting a binding affinity for the COX-2 enzyme. nih.gov
Although direct studies on this compound are absent, the structural features of the compound, such as the tertiary butyl group, have been noted in other pharmacologically active molecules. For example, a tertiary butyl substituent has been found to be important for the activity of certain cannabinoid receptor antagonists, which can have anti-inflammatory effects. nih.gov However, without specific in vitro or in vivo studies, the potential of this compound or its derivatives as COX-2 inhibitors remains speculative. Future research would need to involve the synthesis of derivatives and their screening in relevant biological assays, such as in vitro COX-1/COX-2 inhibition assays, to ascertain any anti-inflammatory potential. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. These studies guide the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile while minimizing toxicity. researchgate.net For any potential therapeutic application of this compound derivatives, extensive SAR studies would be indispensable.
In the context of anti-inflammatory agents, SAR studies often explore the impact of various substituents on a core molecular scaffold. For example, in a series of N-Mannich bases of substituted 2-mercapto-1H-benzimidazoles, the presence of an electron-withdrawing nitro group was found to enhance anti-inflammatory activity compared to electron-donating groups. nih.gov Similarly, for cinnamic acid derivatives, the presence of bulky hydrophobic di-tert-butyl groups on the phenyl ring was shown to contribute to selective COX-2 inhibition. nih.gov
For a hypothetical SAR study on this compound derivatives, researchers would systematically modify different parts of the molecule. This could include:
Modification of the thioamide group: Replacing the sulfur atom with oxygen to create the corresponding amide could help determine the importance of the thioamide moiety for activity.
Substitution on the nitrogen atom: Introducing various alkyl or aryl groups on the nitrogen of the thioamide could influence its binding to a target receptor.
Alteration of the tertiary butyl group: Replacing the t-butyl group with other alkyl or aryl substituents would reveal the steric and electronic requirements at this position for optimal activity.
The data from these modifications would then be used to build a comprehensive SAR profile, guiding the design of more potent and selective anti-inflammatory agents.
Preclinical and Clinical Development Potential of this compound-Based Drugs
The path from a promising compound to an approved drug is a long and rigorous process involving extensive preclinical and clinical development. Currently, there is no information in the public domain to suggest that this compound or its derivatives have entered this pipeline.
Should a derivative of this compound demonstrate significant in vitro anti-inflammatory activity and a favorable SAR profile, the next step would be preclinical development. This phase involves a battery of in vivo studies in animal models to assess the compound's efficacy and safety. For an anti-inflammatory drug candidate, this would typically include models such as the carrageenan-induced paw edema assay in rats to evaluate its ability to reduce inflammation. nih.gov
If a compound shows promise in preclinical studies, it may then proceed to clinical trials in humans, which are conducted in several phases:
Phase I: The primary goal is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.
Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and further assess its safety.
Phase III: Large-scale trials are conducted to confirm the drug's effectiveness, monitor side effects, and compare it to commonly used treatments.
Phase IV: Post-marketing studies are conducted after the drug is approved and marketed to gather more information on its long-term effects.
Given the current lack of foundational research, the preclinical and clinical development of this compound-based drugs is a distant prospect.
Toxicological Profiles and Safety Considerations in Biological Applications
The toxicological profile of a compound is a critical determinant of its potential for therapeutic use. For this compound, the available toxicological information is limited. Thioamides as a class of compounds are known to be teratogenic in animal studies, and data in humans is scarce. taylorandfrancis.com Some thioamide-containing drugs are contraindicated in severe liver disease. taylorandfrancis.com
It is important to note that the toxicity of a compound is highly specific and cannot be generalized from its chemical class alone. Therefore, a thorough toxicological evaluation of this compound and its derivatives would be required before any biological application could be considered. This would involve a range of in vitro and in vivo studies to identify potential organ toxicities, genotoxicity, carcinogenicity, and reproductive toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Dimethylpropanethioamide, and which analytical techniques confirm its purity?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions using precursors like 2,2-dimethylpropanoyl chloride and thioamide derivatives. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, infrared (IR) spectroscopy to detect functional groups (e.g., thioamide C=S stretch at ~1250 cm⁻¹), and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Stability studies under varying pH and temperature conditions are recommended to assess decomposition risks .
Q. How is this compound utilized as a precursor in organic synthesis?
- Methodology : The thioamide group acts as a nucleophile in reactions with alkyl halides or carbonyl compounds. For example, it can undergo alkylation to form thioether derivatives or participate in cyclization reactions to generate heterocyclic scaffolds. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?
- Methodology : Systematically compare reaction conditions (e.g., solvent polarity, catalyst presence) using kinetic studies and density functional theory (DFT) calculations. For instance, discrepancies in nucleophilic substitution rates may arise from steric hindrance due to the compound’s branched structure. Controlled experiments with isotopic labeling (e.g., deuterated analogs) can elucidate mechanistic pathways .
Q. What strategies optimize the synthesis of deuterated this compound for isotopic tracing studies?
- Methodology : Use deuterated reagents (e.g., D₂O, CD₃OD) in the synthesis of precursors. Monitor deuterium incorporation via mass spectrometry (MS) and ²H NMR. For example, [²H₉]-2,2-Dimethylpropanethioamide (98% isotopic purity) requires strict anhydrous conditions to prevent hydrogen exchange .
Q. How does this compound interact with enzymes in biological systems?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., cysteine proteases). Competitive inhibition assays using fluorogenic substrates can determine IC₅₀ values. Structural insights via X-ray crystallography or cryo-EM may reveal steric clashes caused by the methyl groups .
Q. What computational approaches predict the reactivity of this compound in complex reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
